2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol
Description
2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol is a norbornane-derived compound featuring a bicyclic framework with a hydroxyl group at the 2-position and a branched aminobutane substituent.
Key properties include:
- Molecular formula: Likely C₁₀H₁₉NO (inferred from substituent addition to the bicyclo[2.2.1]heptane core).
- Functional groups: Secondary alcohol (2-ol) and primary amine (1-aminobutane).
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
2-(1-aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C11H21NO/c1-2-9(7-12)11(13)6-8-3-4-10(11)5-8/h8-10,13H,2-7,12H2,1H3 |
InChI Key |
IOUMWEOFNMGBCY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CC2CCC1C2)O |
Origin of Product |
United States |
Preparation Methods
Route via Cyclization of Suitable Precursors
The most common laboratory approach involves the cyclization of a suitably functionalized linear precursor, such as a substituted butan-2-ol derivative, followed by functional group modifications.
- Starting with a 4-aminobutan-2-ol derivative,
- Cyclization to form the bicyclo[2.2.1]heptane core,
- Subsequent amino and hydroxyl group modifications.
| Step | Reaction | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1 | Formation of bicyclic core | Reflux | Acidic or basic catalysis | Intramolecular cyclization of precursor |
| 2 | Amination | Nucleophilic substitution | Ammonia or amine derivatives | Introduces amino group at specific position |
| 3 | Hydroxyl functionalization | Oxidation or reduction | Oxidants (e.g., PCC, CrO₃) | Ensures hydroxyl at desired site |
- Synthesis from a bicyclo[2.2.1]heptan-2-one derivative, which undergoes amino substitution followed by hydroxylation, as reported in several organic synthesis studies.
Specific Synthetic Route from Literature
A notable method involves the following steps:
- Preparation of a bicyclo[2.2.1]heptan-2-one intermediate via Diels-Alder reaction or other cycloaddition methods.
- Conversion to amino derivatives through nucleophilic substitution with ammonia or amines.
- Hydroxylation at the appropriate position using oxidizing agents under controlled conditions.
This method is supported by data from chemical literature, emphasizing the importance of regioselectivity and stereoselectivity during functionalization.
Reaction Conditions and Optimization
Data Tables Summarizing Synthesis Parameters
Summary of Research Findings
- The synthesis of 2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol hinges on constructing the bicyclic core via cycloaddition or cyclization reactions.
- Functionalization with amino and hydroxyl groups is achieved through nucleophilic substitution and oxidation/reduction steps.
- Reaction conditions are optimized to maximize yield and stereoselectivity, with temperature control and choice of solvents being critical.
- Industrial scale-up demands process optimization, including reaction engineering and purification techniques, to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substitution reactions can occur, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The amino and hydroxyl groups can form hydrogen bonds with target molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol, enabling comparative analysis of their properties and applications:
Bicyclo[2.2.1]heptan-2-ol,3-(butylamino)-1,7,7-trimethyl-, hydrochloride (CAS: 10038-73-0)
- Molecular formula: C₁₄H₂₇NO
- Structure: Features a tertiary butylamino group at the 3-position and methyl groups at the 1,7,7-positions. The hydrochloride salt enhances solubility.
- Applications: Used in chiral synthesis and as a precursor for organoaluminum catalysts .
- Key differences : Larger molecular weight (225.37 g/mol) and additional methyl groups compared to the target compound.
2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride (CAS: 1803584-54-4)
- Molecular formula: C₉H₁₈ClNO
- Structure: Contains a shorter aminoethyl chain at the 2-position.
- Applications : Utilized in life sciences and pharmaceutical research due to its amine-alcohol functionality .
- Key differences : Simpler substituent (ethyl vs. butyl) and lower molecular weight (191.7 g/mol).
Bicyclo[2.2.1]heptan-2-amine derivatives (e.g., CAS: 7242-92-4)
- Molecular formula : C₇H₁₃N
- Structure : Lacks the hydroxyl group but retains the bicyclic core with an amine substituent.
- Applications : Explored as chiral ligands in asymmetric catalysis .
- Key differences : Absence of hydroxyl group reduces polarity and alters reactivity.
Isobornyl acetate (CAS: 125-12-2)
- Molecular formula : C₁₂H₂₀O₂
- Structure : Ester derivative of bicyclo[2.2.1]heptan-2-ol with an acetylated hydroxyl group.
- Applications : Widely used in fragrances and cosmetics for its woody aroma .
- Key differences : Ester functionalization eliminates hydrogen-bonding capacity compared to the target compound’s free hydroxyl and amine groups.
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Compounds
Biological Activity
2-(1-Aminobutan-2-yl)bicyclo[2.2.1]heptan-2-ol is an organic compound notable for its unique bicyclic structure and the presence of both amino and hydroxyl functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly related to enzyme interactions and pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 183.29 g/mol. Its structural complexity allows for various interactions with biological targets, primarily through hydrogen bonding and steric fitting into enzyme active sites.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 183.29 g/mol |
| CAS Number | 1559176-92-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes involved in metabolic pathways. The hydroxyl group can form hydrogen bonds, while the amino group may participate in ionic interactions, enhancing binding affinity to target proteins.
Enzyme Interaction Studies
Research indicates that compounds with similar bicyclic structures often exhibit significant pharmacological properties, including enzyme inhibition and modulation:
- Competitive Inhibition : The compound may act as a competitive inhibitor for certain enzymes, effectively blocking substrate access.
- Allosteric Modulation : It may also influence enzyme activity by binding to sites other than the active site, altering the enzyme's conformation and function.
Pharmacological Potential
Preliminary studies suggest that this compound could exhibit various pharmacological effects:
Analgesic Properties : Similar compounds have shown potential as pain relievers through modulation of pain pathways.
Anti-inflammatory Effects : The compound's structural features suggest it could inhibit inflammatory mediators, providing therapeutic benefits in conditions like arthritis.
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
-
Study on Bicyclic Amines : A study demonstrated that bicyclic amines could inhibit specific receptors involved in pain signaling, suggesting similar potential for this compound.
- Findings : Inhibition of receptor activity led to reduced pain response in animal models.
-
Enzyme Inhibition Assays : Research focusing on enzyme kinetics revealed that compounds with hydroxyl and amino groups can significantly alter enzyme activity.
- Results : The compound displayed a dose-dependent inhibition pattern, indicating its potential as a therapeutic agent targeting metabolic enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
